Cas no 622360-64-9 ((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

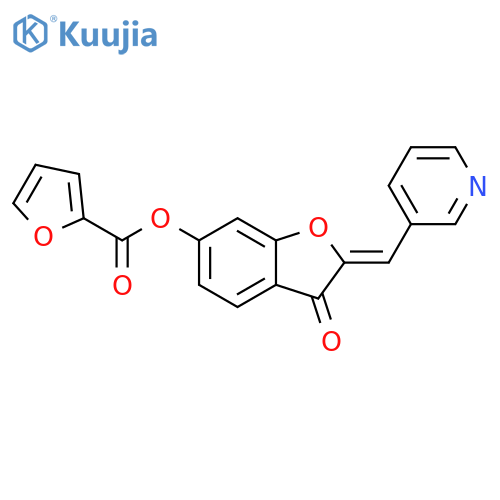

622360-64-9 structure

商品名:(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate

CAS番号:622360-64-9

MF:C19H11NO5

メガワット:333.294345140457

CID:5418066

(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

- 2-Furancarboxylic acid, 2,3-dihydro-3-oxo-2-(3-pyridinylmethylene)-6-benzofuranyl ester

- (2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate

-

- インチ: 1S/C19H11NO5/c21-18-14-6-5-13(24-19(22)15-4-2-8-23-15)10-16(14)25-17(18)9-12-3-1-7-20-11-12/h1-11H

- InChIKey: XVKCNDXOTHNMFH-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(OC1C=C2OC(=CC3=CC=CN=C3)C(=O)C2=CC=1)=O

(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-0235-100mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 100mg |

$248.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-1mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-40mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-5μmol |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-3mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-10mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-25mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-4mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-5mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3385-0235-2mg |

(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate |

622360-64-9 | 90%+ | 2mg |

$59.0 | 2023-04-26 |

(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

622360-64-9 ((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量